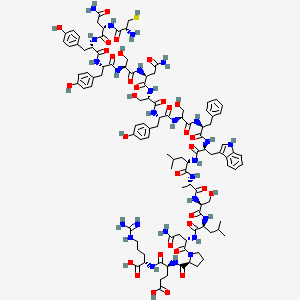

Collagen type IV alpha3 chain (185-203)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Type IV collagen is found only in basement membranes, where it is the major structural component. COL4A3 is one of 6 alpha chains that form the heterotrimeric type IV collagen molecules .

Synthesis Analysis

The entire primary structure of the human alpha 3 (IV) collagen chain has been determined from cDNA clones and polymerase chain reaction-amplified DNAs . A peptide sequence from the NC1 domain of the alpha3 (IV) collagen chain inhibits the in vitro expression of matrix metalloproteinases in human melanoma cells through RGD-independent binding to alpha (v)beta (3) integrin .Molecular Structure Analysis

The three-dimensional structures of the CNYYSNS and NC1 alpha3(IV)-(185-203) peptides show a beta-turn at the YSNS (188-191) sequence level, which is crucial for biological activity .Chemical Reactions Analysis

Incubation of PMN with intact lens capsule type IV collagen or a peptide comprising residues 185-203 of the alpha 3 (IV) chain resulted in a 3-fold increase of intracellular cAMP, whereas, Ca2+ levels remained unchanged .Physical and Chemical Properties Analysis

The molecular formula of Collagen type IV alpha3 chain (185-203) is C105H144N26O32S and its molecular weight is 2314.5 g/mol .Applications De Recherche Scientifique

Identification and Characterization

The Collagen type IV alpha3 chain has been identified as a distinct component with restricted kidney distribution, contributing to the understanding of basement membrane structures and potentially linked to Alport syndrome due to its gene's location on the X chromosome. This identification is crucial for understanding the genetic basis of diseases associated with the basement membrane and provides a foundation for further research into therapeutic interventions for conditions like Alport syndrome (Hostikka et al., 1990).

Inhibition of Cellular Activities

The peptide α3(IV)185–203 from the NC1 domain of the Collagen type IV alpha3 chain demonstrates significant biological activities. It inhibits the proliferation of melanoma cells and the activation of polymorphonuclear leukocytes (PMNs), suggesting its role in controlling tumor growth and regulating immune responses. The specific sequence of this peptide, particularly the -SNS- motif, is essential for its biological activities, highlighting the potential for developing targeted therapies based on this peptide's structure (Han et al., 1997), (Monboisse et al., 1994).

Role in Tumor Cell Chemotaxis

The α3(IV)185–203 peptide influences tumor cell chemotaxis and intracellular calcium levels through interactions with CD47 and integrin αVβ3. This suggests a complex regulatory mechanism involving collagen IV in tumor metastasis and provides a target for disrupting tumor cell migration and invasion. By modulating cellular adhesion and signaling pathways, this peptide has potential applications in cancer research and therapy (Shahan et al., 2000).

Molecular Pathology of Alport Syndrome

Research into the Collagen type IV alpha3 chain has elucidated aspects of the molecular pathology underlying Alport syndrome. The identification of mutations and their impacts on the expression and assembly of type IV collagen in the basement membrane provides insights into the disease mechanism and lays the groundwork for genetic and molecular diagnostics (Morrison et al., 1991).

Mécanisme D'action

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H144N26O32S/c1-51(2)35-67(89(147)114-53(5)86(144)127-77(46-132)98(156)119-68(36-52(3)4)90(148)126-76(44-84(109)141)103(161)131-34-12-18-81(131)102(160)115-65(31-32-85(142)143)88(146)116-66(104(162)163)17-11-33-112-105(110)111)118-95(153)73(41-58-45-113-64-16-10-9-15-62(58)64)124-92(150)69(37-54-13-7-6-8-14-54)122-99(157)78(47-133)128-94(152)72(40-57-23-29-61(138)30-24-57)123-100(158)79(48-134)130-97(155)75(43-83(108)140)125-101(159)80(49-135)129-93(151)71(39-56-21-27-60(137)28-22-56)120-91(149)70(38-55-19-25-59(136)26-20-55)121-96(154)74(42-82(107)139)117-87(145)63(106)50-164/h6-10,13-16,19-30,45,51-53,63,65-81,113,132-138,164H,11-12,17-18,31-44,46-50,106H2,1-5H3,(H2,107,139)(H2,108,140)(H2,109,141)(H,114,147)(H,115,160)(H,116,146)(H,117,145)(H,118,153)(H,119,156)(H,120,149)(H,121,154)(H,122,157)(H,123,158)(H,124,150)(H,125,159)(H,126,148)(H,127,144)(H,128,152)(H,129,151)(H,130,155)(H,142,143)(H,162,163)(H4,110,111,112)/t53-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBWCMTAMAKSU-JDDMTDLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H144N26O32S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolo[4,5-e][1,3]dioxepin,2-ethoxytetrahydro-6-methylene-(9CI)](/img/no-structure.png)

![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)